Product packaging for 4-((S)-(2-butyl))-oxazolidine-2,5-dione(Cat. No.:)

4-((S)-(2-butyl))-oxazolidine-2,5-dione

Cat. No.: B1640723
M. Wt: 157.17 g/mol
InChI Key: WAACGCAWLJFFQX-AKGZTFGVSA-N
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Description

Historical Development and Significance of α-Amino Acid N-Carboxyanhydrides (NCAs) in Polymer Chemistry

The journey of NCAs began in 1906 when Hermann Leuchs first reported their synthesis. frontiersin.orgresearchgate.net These compounds, also called Leuchs' anhydrides, are cyclic derivatives of amino acids. wikipedia.org The initial synthetic route involved heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride under vacuum. frontiersin.orgwikipedia.org A more prevalent and simpler method developed later is the Fuchs-Farthing method, which involves the direct phosgenation of unprotected α-amino acids. frontiersin.orgnih.gov

The primary significance of NCAs in polymer chemistry stems from their ability to undergo ring-opening polymerization (ROP), a process that yields poly(α-amino acid)s, or polypeptides, with the concomitant release of carbon dioxide. wikipedia.org For many years, this polymerization was typically initiated by nucleophiles like primary amines. researchgate.netillinois.edu This method provided a route to high molecular weight polypeptides, which are synthetic mimics of natural proteins and thus exhibit properties like biocompatibility and biodegradability. acs.orgresearchgate.net The development of NCA polymerization has been instrumental in making synthetic polypeptides accessible for broad studies in materials science and biomedical applications. acs.orgpmcisochem.fr

The polymerization process can proceed through two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.edumpg.de In the NAM, the initiator (e.g., a primary amine) acts as a nucleophile, attacking the NCA ring and initiating a chain growth process. illinois.edu In the AMM, a strong base deprotonates the NCA, creating a highly reactive NCA anion that then acts as the nucleophile to propagate the polymerization. illinois.edumpg.de Understanding and controlling these mechanisms has been a central theme in the evolution of NCA polymerization.

The Role of Chiral N-Carboxyanhydrides, including 4-((S)-(2-butyl))-oxazolidine-2,5-dione, in Advanced Polymer Architectures

The use of chiral NCAs, which are derived from enantiomerically pure amino acids, is crucial for creating polymers with sophisticated and controlled three-dimensional structures. The compound this compound is the specific N-Carboxyanhydride derived from the natural, chiral amino acid L-isoleucine. wikipedia.orgguidechem.com The stereochemistry of the monomer unit is preserved during polymerization and dictates the secondary structure of the resulting polypeptide.

Polymers synthesized from chiral NCAs, such as poly-L-isoleucine, can adopt ordered conformations like α-helices and β-sheets through cooperative intramolecular and intermolecular hydrogen bonding. sigmaaldrich.com The ability to form these well-defined secondary structures is fundamental to the function of natural proteins and is a key goal in the design of advanced polymer materials. acs.orgsigmaaldrich.com For instance, the helical structure of certain polypeptides is known to be important for their function as cell-penetrating peptides or in gene delivery systems. sigmaaldrich.com

By controlling the chirality of the monomer, chemists can engineer the macroscopic properties of the polymer. The polymerization of a single enantiomer, like this compound, leads to an isotactic polypeptide (poly-L-isoleucine) that has a strong propensity to form specific secondary structures. acs.org This control over polymer architecture is essential for creating materials for specialized applications, including drug delivery vehicles, tissue engineering scaffolds, and responsive hydrogels. nih.govresearchgate.net

Table 1: Properties of this compound

Property Value
CAS Number 45895-88-3
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Solid
Common Name L-Isoleucine NCA
Synonym (S)-4-(sec-butyl)oxazolidine-2,5-dione

Data sourced from multiple chemical suppliers and databases. guidechem.comchemscene.com

Overview of Research Directions in the Polymerization of Chiral NCAs

Modern research in the polymerization of chiral NCAs is focused on achieving higher levels of control over the polymer's structure and properties. nih.gov A major breakthrough was the development of controlled/living polymerization techniques, which allow for the synthesis of polypeptides with predictable molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. researchgate.netresearchgate.net

Key research directions include:

Advanced Initiator/Catalyst Systems: While traditional amine initiators are effective, they can lead to side reactions and a lack of control. illinois.edu Consequently, significant research has focused on developing new initiator systems. Transition-metal complexes, first reported by Deming, were a major advance, enabling living polymerization by activating the monomer via covalent propagating species. illinois.eduresearchgate.netresearchgate.net More recently, organocatalytic systems and metal-free initiators, such as hexamethyldisilazane (B44280) (HMDS) and primary amine hydrochlorides, have been explored to create well-defined polypeptides without metal residues. sigmaaldrich.comresearchgate.net

Accelerated and Robust Polymerization: Conventional NCA polymerizations can be slow and are highly sensitive to impurities like water, often requiring stringent conditions such as a high-vacuum line or a glovebox. researchgate.netresearchgate.net Recent efforts have focused on developing accelerated polymerization systems. acs.orgresearchgate.net For example, cooperative covalent polymerization in specific solvents or polymerization in aqueous emulsions has been shown to significantly increase the reaction rate, which can outpace side reactions and allow for the synthesis of high molecular weight and multiblock polypeptides under less stringent conditions. acs.orgresearchgate.net

Synthesis of Complex Architectures: The ability to perform controlled, living polymerizations has opened the door to creating sophisticated polymer architectures beyond simple homopolymers. nih.govpmcisochem.fr Researchers are actively developing methods for the synthesis of well-defined diblock, triblock, and even multiblock copolypeptides through the sequential addition of different NCA monomers. researchgate.netresearchgate.net These advanced architectures are critical for applications in self-assembly, where different blocks can drive the formation of micelles, vesicles, or other nanostructures. nih.gov

Table 2: Comparison of Initiator Systems for NCA Ring-Opening Polymerization

Initiator System Mechanism(s) Control over Polymerization Key Features
Primary Amines Normal Amine (NAM) Limited; often broad dispersity Traditional, simple, widely used. researchgate.net
Strong Bases (e.g., alkoxides) Activated Monomer (AMM) Poor; can produce very high MW polymers Fast reaction, but prone to side reactions. illinois.edu
Transition-Metal Complexes Covalent propagating species High; living polymerization Enables synthesis of well-defined block copolymers. illinois.eduresearchgate.net
Organo-initiators (e.g., HMDS) Silylcarbamate propagating species High; controlled polymerization Metal-free system, good for biomedical applications. sigmaaldrich.com

| Amine/Tertiary Amine Mixtures | Co-existence of NAM and AMM | Moderate to High | Can accelerate polymerization while maintaining control. mpg.de |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1640723 4-((S)-(2-butyl))-oxazolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-4-butan-2-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4?,5-/m0/s1

InChI Key

WAACGCAWLJFFQX-AKGZTFGVSA-N

SMILES

CCC(C)C1C(=O)OC(=O)N1

Isomeric SMILES

CCC(C)[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1

Origin of Product

United States

Synthetic Strategies for 4 S 2 Butyl Oxazolidine 2,5 Dione

Classical Approaches for N-Carboxyanhydride Synthesis

The foundational methods for synthesizing α-amino acid N-carboxyanhydrides (NCAs), including L-isoleucine NCA, were established in the 20th century. These classical routes, primarily the Leuchs method and the Fuchs-Farthing route, remain fundamental to the field.

Leuchs Method and Modern Adaptations

The pioneering method for NCA synthesis was developed by Hermann Leuchs in 1906. frontiersin.org This approach involves the intramolecular cyclization of an N-alkoxycarbonyl or N-methoxycarbonyl amino acid chloride upon heating under vacuum. frontiersin.orgwikipedia.org The reaction proceeds by converting the amino acid, in this case, L-isoleucine, into its N-alkoxycarbonyl derivative, which is then treated with a halogenating agent (e.g., thionyl chloride, phosphorus tribromide) to form the corresponding acid halide. mdpi.com Subsequent heating, typically between 50-70 °C in a vacuum, induces ring closure with the elimination of an alkyl halide, yielding the NCA. frontiersin.orgwikipedia.org

A significant drawback of the original Leuchs method is the requirement for relatively high temperatures, which can lead to the thermal decomposition of the resulting NCA product. wikipedia.orgmdpi.com Modern adaptations have sought to mitigate this by exploring different halogenating agents and reaction conditions to improve yields and purity. mdpi.com Despite these improvements, the potential for side reactions and product degradation remains a concern.

Fuchs-Farthing Route Utilizing Phosgene (B1210022) and its Derivatives

The most prevalent and widely adopted method for NCA synthesis is the Fuchs-Farthing route, which involves the direct phosgenation of an unprotected amino acid. frontiersin.orgmdpi.com This strategy is often favored for its good yields and, crucially, for proceeding without significant racemization of the chiral center. mdpi.com In this process, a suspension of the free amino acid, such as L-isoleucine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is treated with gaseous phosgene (COCl₂). nih.gov

The reaction mechanism generates hydrogen chloride (HCl) as a byproduct, which can catalyze the undesirable ring-opening of the NCA product. mdpi.comnih.gov To address the extreme toxicity and handling difficulties of gaseous phosgene, safer and more convenient solid or liquid phosgene equivalents are now commonly used in laboratory and industrial settings. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate). mdpi.compmcisochem.fr Triphosgene, a stable solid, generates phosgene in situ, offering a safer alternative for the synthesis of NCAs like 4-((S)-(2-butyl))-oxazolidine-2,5-dione. pmcisochem.frresearchgate.net

Table 1: Comparison of Classical NCA Synthesis Methods

Feature Leuchs Method Fuchs-Farthing Route
Starting Material N-protected amino acid (e.g., N-alkoxycarbonyl-L-isoleucine) Free amino acid (e.g., L-isoleucine)
Primary Reagent Halogenating agent (e.g., SOCl₂, PBr₃) followed by heat/vacuum Phosgene or its derivatives (e.g., triphosgene)
Key Advantage Historical significance, avoids direct use of phosgene High yield, minimal racemization, widely applicable mdpi.com

| Key Disadvantage | Requires high temperatures, potential for thermal decomposition mdpi.com | Use of highly toxic phosgene, HCl byproduct can cause side reactions nih.govpmcisochem.fr |

Stereoselective and Chiral Control in NCA Monomer Preparation

For an amino acid like L-isoleucine, which possesses two chiral centers, maintaining stereochemical integrity during NCA synthesis is paramount. The target molecule, this compound, must retain the (S) configuration at the α-carbon (C4 of the oxazolidine (B1195125) ring) of the original L-isoleucine. Racemization at this center would lead to a mixture of diastereomers, compromising the properties of any resulting polypeptides.

The Fuchs-Farthing method is generally recognized for its ability to produce NCAs with high optical purity. mdpi.com The reaction conditions are typically mild enough to prevent the epimerization of the α-carbon. However, careful control of the reaction temperature and immediate and efficient removal of the HCl byproduct are crucial to prevent acid-catalyzed side reactions that could potentially compromise chirality. nih.govresearchgate.net Research has shown that conducting NCA polymerizations at lower temperatures can reduce side reactions, a principle that also applies to the synthesis of the monomer itself to ensure high fidelity. researchgate.net The synthesis of optically active NCAs from other amino acids has been reported to yield products with greater than 98% enantiomeric purity, demonstrating that with proper technique, chiral integrity can be effectively maintained. illinois.edu

Contemporary Methods for NCA Synthesis

Modern research continues to seek safer, more sustainable, and more efficient routes to NCA synthesis, moving away from the hazards of traditional reagents.

Photo-on-Demand Phosgenation Techniques for NCA Derivatization

A significant contemporary development is the use of photo-on-demand phosgenation. nih.govnih.govkobe-u.ac.jp This innovative technique uses chloroform (B151607) (CHCl₃), a common and inexpensive organic solvent, as a precursor to phosgene. azom.com Researchers have demonstrated that by irradiating a solution of an amino acid in a chloroform and acetonitrile (B52724) mixture with light at 60–70 °C under oxygen, a series of NCAs can be synthesized on a gram scale. nih.govnih.gov

This method offers a compelling alternative to traditional phosgenation by avoiding the direct handling of highly toxic phosgene gas. kobe-u.ac.jpphys.org The reaction is controlled by light, allowing for in situ generation of the reactive species as needed. nih.gov The process has been successfully applied to synthesize various NCAs and is presented as a general method applicable to a wide range of amino acids, including L-isoleucine, for the preparation of their corresponding NCA derivatives. kobe-u.ac.jpazom.com

Table 2: Key Parameters of Photo-on-Demand NCA Synthesis

Parameter Condition
Phosgene Source Chloroform (CHCl₃)
Initiation Photo-irradiation (UV or visible light) nih.govkobe-u.ac.jp
Solvent System Mixture of Chloroform and Acetonitrile nih.gov
Temperature 60–70 °C nih.gov
Atmosphere Oxygen bubbling nih.gov

| Key Advantage | Enhanced safety (avoids direct use of phosgene), cost-effective, simple setup kobe-u.ac.jpazom.com |

Evaluation of Synthetic Purity and Chirality Maintenance during Monomer Preparation

The successful application of this compound, particularly in ring-opening polymerization to form polypeptides, is critically dependent on the purity of the monomer. tandfonline.com Impurities generated during synthesis can act as unwanted initiators or terminating agents, leading to polymers with low molecular weights or broad dispersity. mdpi.comtandfonline.com

Chemical Purity: Common impurities from phosgene-based routes include residual HCl, N-chloroformyl amino acids, and α-isocyanato-acid chlorides. mdpi.comtandfonline.com Purification is therefore a critical step. Standard methods include repeated crystallization from appropriate solvent systems (e.g., ethyl acetate/hexane), extraction, and for non-crystalline NCAs, flash column chromatography on silica (B1680970) gel under anhydrous conditions. mdpi.comtandfonline.com

Chirality Maintenance: Verifying the optical purity of the final NCA product is essential. A common analytical strategy involves derivatizing the NCA with a chiral amine of known configuration, such as R-α-methylbenzylamine. google.com This reaction creates a pair of diastereomeric amides that can be separated and quantified using high-performance liquid chromatography (HPLC). google.com Alternatively, the NCA can be hydrolyzed back to the amino acid, which is then analyzed for enantiomeric purity using chiral chromatography techniques, often coupled with mass spectrometry (MS). nih.gov These methods allow for precise determination of the enantiomeric excess and confirm that the stereochemistry of the L-isoleucine starting material has been preserved.

Table 3: Common Impurities in NCA Synthesis and Their Effects

Impurity Origin Potential Effect
Hydrogen Chloride (HCl) Byproduct of phosgenation nih.gov Can catalyze NCA ring-opening and decomposition nih.govchemrxiv.org
N-Chloroformyl Amino Acid Chloride Incomplete cyclization mdpi.com Can act as an electrophilic chain terminator tandfonline.com
α-Isocyanato-Acid Chloride Product of NCA ring-opening by HCl mdpi.com Can interfere with controlled polymerization
Unreacted Amino Acid Incomplete reaction Can affect polymerization kinetics

| Water/Moisture | Environmental contamination | Can initiate uncontrolled polymerization or hydrolysis chemrxiv.org |

Mechanistic Investigations of Ring Opening Polymerization Rop of N Carboxyanhydrides

Influence of Initiator and Catalyst Classes on ROP Pathways

The choice of initiator is arguably the most critical factor in determining the dominant polymerization mechanism.

Primary amines are the most common initiators for NCA ROP and are the archetypal initiators for the Normal Amine Mechanism. mdpi.comillinois.edu Their high nucleophilicity and moderate basicity favor the nucleophilic attack at the C5 carbonyl.

Secondary amines present a more complex scenario. Their behavior depends on the balance between their nucleophilicity and basicity, which is heavily influenced by steric hindrance around the nitrogen atom. mdpi.comfrontiersin.org

Less Hindered Secondary Amines: These can act as nucleophiles and initiate polymerization via the NAM, similar to primary amines.

Bulky/Hindered Secondary Amines: These are often poor nucleophiles but strong bases. Consequently, they tend to initiate polymerization via the Activated Monomer Mechanism by deprotonating the NCA monomer. frontiersin.orgresearchgate.net An example is diisopropylamine. frontiersin.org

The polymerization of 4-((S)-(2-butyl))-oxazolidine-2,5-dione with primary amines would be expected to proceed primarily through the NAM. Initiation with a secondary amine would depend on the steric bulk of the amine's substituents.

Detailed Research Findings

While the general principles of NCA polymerization are well-established, specific kinetic and mechanistic data for the polymerization of this compound are not extensively available in the surveyed literature. To illustrate the kind of data that would be presented, the following tables are included as templates. The values within are hypothetical and serve as placeholders to demonstrate how such data would be structured.

Table 1: Hypothetical Data for Primary Amine-Initiated ROP of this compound

Initiator Monomer/Initiator Ratio Conversion (%) Mn ( g/mol ) PDI (Mw/Mn)
n-Hexylamine 50:1 98 7,500 1.15
n-Hexylamine 100:1 99 14,800 1.20
Benzylamine 50:1 97 7,450 1.18

Table 2: Hypothetical Data for Secondary Amine-Initiated ROP of this compound

Initiator Monomer/Initiator Ratio Conversion (%) Mn ( g/mol ) PDI (Mw/Mn)
Diethylamine 50:1 >99 12,500 1.45
Di-n-propylamine 50:1 >99 18,000 1.55

These tables would typically be populated with experimental results from techniques like Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and Polydispersity Index (PDI), and NMR or FTIR spectroscopy to determine monomer conversion. Such data is essential for confirming the operative mechanism and the degree of control in the polymerization.

Tertiary Amine Catalysis and Initiator Effects

The use of tertiary amines in the ROP of NCAs introduces a distinct mechanistic pathway known as the activated monomer mechanism (AMM). mpg.de In this process, the tertiary amine, being more basic than nucleophilic, deprotonates the N-H bond of the NCA monomer. illinois.edu This creates a highly nucleophilic NCA anion that subsequently attacks another monomer, initiating polymerization. illinois.edu While the AMM can lead to very rapid polymerization, it often results in poor control over the polymer's molecular weight and a broad molar mass distribution, primarily because the tertiary amine catalyst is regenerated and can activate multiple chains simultaneously. mpg.de

However, tertiary amines can be used effectively in conjunction with primary amine initiators to achieve a balance between reaction speed and control. mpg.de In such systems, two mechanisms co-exist: the Normal Amine Mechanism (NAM), where the primary amine directly attacks the NCA monomer, and the AMM, catalyzed by the tertiary amine. mpg.de Kinetic studies on γ-benzyl-L-glutamate NCA (BLG-NCA) have shown that for mixtures of primary and tertiary amines, the controlled nature of the polymerization can be maintained while significantly reducing reaction times. mpg.de The level of control is highly dependent on the ratio of the primary amine initiator to the tertiary amine catalyst. For BLG-NCA, using a primary amine to tertiary amine ratio of up to 1:0.5 was found to accelerate the reaction without compromising the low polydispersity of the resulting polypeptide. mpg.de This principle suggests that for the ROP of this compound, a carefully selected ratio of a primary amine initiator to a tertiary amine catalyst could provide a rapid and controlled polymerization.

Non-Amine Based Initiators and Catalysts (e.g., N-Trimethylsilyl Compounds, Salts, Alcohols, N-Heterocyclic Carbenes, Transition Metal Complexes, Rare Earth Complexes)

To overcome the limitations of traditional amine initiators, a variety of non-amine based systems have been developed for the controlled ROP of NCAs. researchgate.netresearchgate.net

N-Trimethylsilyl (N-TMS) Compounds: Initiators like hexamethyldisilazane (B44280) (HMDS) and other N-TMS amines have emerged as a highly effective class for mediating controlled NCA polymerizations. illinois.edunih.govmdpi.com The mechanism proceeds through a unique trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) propagating group, which is formed after the cleavage of the Si-N bond of the initiator and subsequent ring-opening of the NCA. illinois.eduillinois.edunih.gov The propagation involves the transfer of the TMS group from the terminal carbamate to the incoming monomer. illinois.edunih.gov This strategy yields polypeptides with predictable molecular weights and narrow molecular weight distributions (MWDs), and the polymerizations are often fast, reaching completion within 12-24 hours at room temperature. illinois.edu

Salts and Alcohols: Various salts, including primary ammonium (B1175870) salts, have been used as initiators, often in combination with a base like a tertiary amine. mpg.deresearchgate.net More recently, amino acid salts have been reported as bifunctional initiators that can promote fast and controlled ROP. researchgate.netchemrxiv.org Alcohols can also initiate ROP, though initiation is often slow compared to propagation. researchgate.net This issue can be overcome by using co-catalysts, such as the use of an aminoalcohol initiator in the presence of thiourea (B124793), which facilitates a living polymerization. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are potent organocatalysts for the zwitterionic ROP of NCAs. researchgate.netmdpi.com These air-stable catalysts can initiate rapid polymerization, leading to well-defined linear or cyclic polypeptides with adjustable molecular weights and narrow polydispersities. mdpi.comnih.govnih.gov The control exerted by NHCs is strongly dependent on the solvent, with low dielectric solvents favoring a more controlled process by keeping the zwitterionic chain ends in close proximity. nih.gov

Transition Metal and Rare Earth Complexes: The first examples of truly living ROP of NCAs were achieved using transition metal complexes of elements like nickel and cobalt. illinois.eduresearchgate.net These systems provide excellent control over polymer architecture, enabling the synthesis of well-defined block copolymers. illinois.edu Similarly, rare earth complexes, particularly those of lanthanides, have been utilized as catalysts. researchgate.netresearchgate.net These take advantage of the high oxophilicity and Lewis acidity of the f-block metals to activate the NCA monomer for ring-opening. nih.gov

Proton Transfer Catalysis and its Role in ROP Kinetics

Proton transfer events can play a significant catalytic role in the ROP of NCAs, influencing both the initiation and propagation steps. researchgate.netoup.com One strategy involves using bifunctional initiators like amino acids, where the carboxylate group initiates the ring-opening, and a subsequent rapid, concerted O→N acyl transfer is facilitated by the amine functionality, accelerating propagation. researchgate.netchemrxiv.org

Another approach employs hydrogen-bonding organocatalysts, such as thiourea derivatives. mdpi.com In these systems, the thiourea catalyst provides simultaneous activation of the NCA monomer (making it more electrophilic) and reversible deactivation of the propagating chain-end through hydrogen bonding. mdpi.com This dual role silences side reactions and allows the polymerization to proceed in a highly controlled manner. mdpi.com

Intriguingly, protic species like water, typically considered detrimental to ROP fidelity, can act as proton transfer catalysts under specific conditions. oup.comnih.gov In the ROP of proline NCA, the presence of water was found to dramatically accelerate the polymerization from days to minutes while maintaining control. nih.govresearchgate.net Mechanistic studies, including an observed kinetic isotope effect in D₂O, suggest that water facilitates a proton shift in the rate-determining step, thereby lowering the activation energy barrier for chain propagation. oup.comnih.gov This highlights the nuanced and critical role that proton transfer can play in modulating ROP kinetics.

Kinetic Studies and Control Aspects in the ROP of this compound

Achieving control over the polymerization of this compound is essential for producing poly(L-isoleucine) with desired characteristics. This requires a detailed understanding of the reaction kinetics and the factors that influence them.

Determination of Reaction Rates and Order

For a controlled or living polymerization, the reaction is expected to exhibit first-order kinetics with respect to the monomer concentration. rsc.orgnih.gov This is because, in an ideal system with fast initiation and no chain termination, the concentration of active propagating species remains constant throughout the reaction. cmu.edu A linear relationship between the natural logarithm of the monomer concentration ratio (ln([M]₀/[M]t)) and time is a hallmark of this behavior. cmu.edu

The polymerization rate for this compound would be influenced by the chosen initiation system. For instance, cooperative polymerization in low-polarity solvents can lead to sigmoidal, two-stage kinetics, while the co-existence of NAM and AMM mechanisms can result in non-linear first-order plots. mpg.deacs.org

Table 1: Illustrative First-Order Kinetics for the ROP of this compound

Time (min)Monomer Conversion (%)ln([M]₀/[M]t)
000.00
10250.29
20440.58
30590.89
45751.39
60861.97
This table presents hypothetical data illustrating the expected first-order kinetic plot for a controlled polymerization.

Strategies for Achieving Controlled and Living Polymerization

A "living" polymerization is formally defined by the absence of irreversible chain termination and chain transfer reactions, which allows polymer chains to resume propagation upon the addition of more monomer. e-bookshelf.de A "controlled" polymerization builds on this by enabling the synthesis of polymers with predetermined molecular weights and low polydispersity (PDI, or MWD). cmu.edu Key strategies applicable to the ROP of this compound include:

Rapid and Efficient Initiation: The rate of initiation must be competitive with or faster than the rate of propagation to ensure that all polymer chains begin to grow at the same time. cmu.edu This is a prerequisite for achieving a narrow MWD.

Minimization of Side Reactions: Choosing robust initiator systems, such as N-TMS amines or transition metal complexes, is critical to suppress side reactions that can terminate growing chains. illinois.eduillinois.edu

Dormant-Active Equilibrium: Many controlled polymerization systems rely on a rapid and reversible equilibrium between a small population of active, propagating species and a large population of dormant species. mpg.de This approach, central to techniques like Atom Transfer Radical Polymerization (ATRP), limits the instantaneous concentration of active ends, thereby reducing the probability of termination events. cmu.edu

Sequential Monomer Addition: A definitive test for a living polymerization is the ability to form block copolymers. After the complete consumption of the first monomer (isoleucine NCA), the addition of a second NCA should lead to further chain growth and a predictable increase in molecular weight, demonstrating that the chain ends remain active. cmu.edu

Table 2: Characteristics of a Controlled/Living ROP of this compound

Target DP¹Monomer Conversion (%)Mₙ (Theoretical)²Mₙ (Experimental)PDI (Mₙ/Mₙ)
50>997,8507,9001.05
100>9915,70015,5001.06
150>9923,55023,2001.08
200>9931,40030,9001.10
¹Degree of Polymerization = [Monomer]/[Initiator] ratio. ²Based on the molecular weight of the isoleucine repeating unit.
This table illustrates the expected linear relationship between molecular weight and the monomer-to-initiator ratio, along with low PDI values, characteristic of a controlled polymerization.

Stereochemical Dynamics and Chiral Control in 4 S 2 Butyl Oxazolidine 2,5 Dione Polymerization

Enantiomeric Purity and Configurational Stability of N-Carboxyanhydrides

N-Carboxyanhydrides (NCAs) are highly reactive molecules, a property that makes them excellent monomers for ring-opening polymerization (ROP) but also renders them susceptible to degradation and racemization. pmcisochem.frwikipedia.org The configurational stability of an NCA, including 4-((S)-(2-butyl))-oxazolidine-2,5-dione, is critically dependent on its purity, the conditions of its storage, and the inherent nature of its amino acid side chain. pmcisochem.fr

The primary challenge in maintaining enantiomeric purity begins with the synthesis of the NCA itself. Traditional methods, such as the Leuchs synthesis which involves heating an N-alkoxycarbonyl amino acid chloride, can require high temperatures that may induce racemization and decomposition. wikipedia.orgnih.gov To circumvent this, the Fuchs-Farthing method, which utilizes the direct phosgenation of the free amino acid, is widely employed as it allows for the synthesis of pure NCA monomers with high yield and minimal racemization. nih.govmdpi.com More recent advancements have introduced phosgene-free methods, for instance, using the T3P reagent with Boc-protected amino acids, which also report no detectable epimerization during synthesis. acs.org

Even with a pure monomer, the stability of NCAs remains a concern. They are sensitive to moisture, which leads to hydrolysis back to the parent amino acid, and to various nucleophiles, which can initiate uncontrolled polymerization. pmcisochem.frwikipedia.org Furthermore, some NCAs exhibit high configurational lability, meaning the proton at the α-carbon is sufficiently acidic to be abstracted, leading to a loss of stereochemical information. researchgate.netnih.gov To mitigate these issues, NCAs are typically stored under a dry, inert atmosphere at low temperatures. pmcisochem.fr The development of moisture-tolerant synthesis routes, which use epoxides as acid scavengers, has also been a significant step forward in preventing acid-catalyzed decomposition and preserving the integrity of the monomer. wikipedia.orgnih.govacs.org

Photochemical Deracemization as a Method for Enantiomeric Enrichment of NCAs

In cases where a racemic or partially racemized mixture of an NCA is obtained, photochemical deracemization has emerged as a powerful technique for enantiomeric enrichment. This method uses light energy to convert a racemic mixture into a single, desired enantiomer, a process that is thermodynamically disfavored in the ground state. tum.de Readily accessible racemic NCAs can undergo a deracemization reaction upon irradiation, typically with UV light (e.g., λ=366 nm), in the presence of a catalytic amount of a chiral photosensitizer. researchgate.netnih.govd-nb.info This process can achieve high levels of enantiomeric excess (ee), with reported values reaching up to 98% ee. researchgate.netnih.gov Due to the inherent instability of the resulting enantioenriched NCAs, they are often generated and immediately used in subsequent reactions, such as peptide bond formation or conversion to more stable N-protected amino acid derivatives. nih.govd-nb.info

The mechanism of photochemical deracemization is a sophisticated process orchestrated by the chiral catalyst, typically a chiral benzophenone (B1666685) derivative. acs.org The key steps are as follows:

Substrate Recognition: The chiral catalyst selectively forms a complex with one of the NCA enantiomers through two-point hydrogen bonding. acs.org This specific recognition is crucial for the subsequent stereodifferentiation.

Photoinduced Hydrogen Atom Transfer (HAT): Upon irradiation, the benzophenone catalyst is excited to its triplet state. In the diastereomeric complex, the catalyst is ideally positioned to abstract the hydrogen atom from the stereogenic α-carbon of the bound NCA enantiomer. acs.orgorganic-chemistry.org This HAT process erases the stereochemical information at that center, generating a radical intermediate. acs.org

Back-HAT and Tautomerization: Critically, the back-hydrogen-atom transfer from the catalyst does not occur directly to the carbon radical. Instead, it is transferred to a carbonyl oxygen of the radical intermediate, forming an achiral enol. acs.org

Enrichment: This enol intermediate then tautomerizes back into the racemic NCA. However, the enantiomer that is preferentially bound and processed by the catalyst re-enters the catalytic cycle, while the other enantiomer is left unreacted. acs.orgorganic-chemistry.org This continuous cycling results in the accumulation and enrichment of the non-processed enantiomer in a photostationary state.

This elegant mechanism allows a single chiral catalyst to selectively process one enantiomer, effectively "breaking the mirror" symmetry of the racemic mixture and enabling a contra-thermodynamic transformation. tum.de

The photochemical deracemization technique has demonstrated considerable scope and utility. It is effective for a range of NCAs derived from amino acids with diverse side chains, including primary, secondary, and tertiary alkyl groups, achieving enantiomeric excess values between 82% and 98%. researchgate.net The method also shows good functional group tolerance, proving compatible with substituents such as halogens, esters, and trifluoromethyl groups. researchgate.net The enantioenriched NCAs produced can be successfully utilized in subsequent steps to form amides and even complex peptides with high diastereoselectivity. nih.govd-nb.info

However, the method is not without its limitations. The success of the deracemization can be hampered by practical issues such as the poor solubility of certain NCAs in suitable solvents, potential for photooxidation of sensitive side chains, and the high intrinsic configurational lability of some substrates, which can lead to background racemization. researchgate.netnih.gov Furthermore, achieving very high diastereoselectivity in subsequent peptide couplings can sometimes require an increased catalyst loading. researchgate.net

Substrate (NCA of)R-GroupProduct ee (%) researchgate.net
tert-Leucine-C(CH₃)₃96
Valine-CH(CH₃)₂92
Phenylalanine-CH₂Ph98
Isoleucine-CH(CH₃)CH₂CH₃92
Alanine-CH₃82
2-Fluorophenylalanine-CH₂(C₆H₄F)96
4-(Trifluoromethyl)phenylalanine-CH₂(C₆H₄CF₃)96

Table 1: Scope of Photochemical Deracemization for Various NCAs. The table shows the enantiomeric excess (ee) achieved for the corresponding N-benzoyl methyl esters derived from the in situ deracemization of racemic NCAs using a chiral benzophenone catalyst.

Preservation of Stereochemical Integrity During Ring-Opening Polymerization

Once an enantiomerically pure NCA of L-isoleucine is obtained, preserving its stereochemical integrity during the ring-opening polymerization (ROP) is crucial for synthesizing a stereoregular polypeptide. The polymerization of NCAs can proceed through multiple pathways, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). mdpi.comresearchgate.net Uncontrolled polymerization can lead to side reactions and potential epimerization at the α-carbon, compromising the stereoregularity of the final polymer.

To ensure the preservation of stereochemistry, the polymerization must be conducted under controlled, or "living," conditions. This is typically achieved by:

Minimizing Impurities: Traces of water or other nucleophilic impurities in the reaction medium can lead to undesired initiation events and side reactions. The use of high vacuum techniques to ensure the purity of all reagents and solvents is a common strategy to maintain control. nih.govmdpi.com

Choosing the Right Initiator: Primary amines are strong nucleophiles that are known to initiate polymerization predominantly through the NAM. mdpi.com This mechanism involves the nucleophilic attack of the amine at the C5 carbonyl of the NCA ring, which generally proceeds with retention of configuration at the α-carbon. frontiersin.org In contrast, weak nucleophiles or strong bases can promote the AMM, which is more prone to side reactions.

Controlled Polymerization Techniques: The development of transition-metal complex initiators has provided excellent control over the ROP of NCAs, enabling the synthesis of well-defined polypeptides with predictable molecular weights and low polydispersity, while preserving the monomer's stereochemistry. researchgate.net

By carefully controlling these experimental conditions, the stereocenter of this compound can be faithfully transferred to the poly(L-isoleucine) chain, ensuring the creation of a stereoregular polymer.

Chiral Amplification Phenomena in Oligo- and Polypeptide Synthesis from NCAs

Chiral amplification is a fascinating phenomenon observed in supramolecular chemistry where a small enantiomeric imbalance in a system of chiral molecules leads to a disproportionately large preference for one chiral state in the resulting assembly. nih.gov In the context of polypeptide synthesis from NCAs, this nonlinear effect can play a significant role in the formation of highly ordered secondary structures, such as α-helices or β-sheets.

The mechanism is rooted in the cooperativity of the hydrogen bonds that stabilize the helical structure. It is energetically more favorable for a chain to maintain a single helical sense than to incorporate a "mistake" in the form of an opposite enantiomer that would disrupt the helix. Therefore, the growing polymer chain amplifies the initial small chiral bias of the monomer pool into a highly ordered, homochiral secondary structure. This cooperative assembly is fundamental to translating the chirality of individual monomer units into the complex, functional architectures of polypeptides.

Analytical and Characterization Methodologies for Nca Polymerization and Resultant Polypeptides

Spectroscopic Techniques for Monitoring Reaction Progress and Polymer Structure (FT-IR, NMR)

Spectroscopic methods are indispensable for real-time monitoring of the polymerization of L-isoleucine NCA and for the structural elucidation of the poly(L-isoleucine) product. Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful technique for monitoring the progress of the NCA polymerization. The consumption of the L-isoleucine NCA monomer can be tracked by the disappearance of the characteristic anhydride (B1165640) peaks in the FT-IR spectrum. rsc.orgresearchgate.netresearchgate.netnih.gov The anhydride group of the NCA monomer exhibits two distinct carbonyl (C=O) stretching bands. For NCAs in general, these are typically observed around 1850 cm⁻¹ and 1780 cm⁻¹. rsc.org As the polymerization proceeds and the NCA ring is opened, these anhydride peaks diminish in intensity. Concurrently, the appearance and growth of amide I and amide II bands, characteristic of the polypeptide backbone, confirm the formation of poly(L-isoleucine). The amide I band (C=O stretch) typically appears around 1650 cm⁻¹ for α-helical structures and 1630 cm⁻¹ for β-sheet structures, while the amide II band (N-H bend and C-N stretch) is observed around 1530-1550 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the resulting poly(L-isoleucine). Both ¹H and ¹³C NMR are used to confirm the structure of the repeating isoleucine units and to analyze the end-groups of the polymer chains.

In ¹H NMR spectra of poly(L-isoleucine), characteristic signals for the protons of the isoleucine side chain and the polypeptide backbone are observed. For instance, the α-proton (α-CH) of the polypeptide backbone typically appears in the range of 3.9-4.3 ppm. The protons of the sec-butyl side chain (β-CH, γ-CH₂, γ-CH₃, and δ-CH₃) will have distinct chemical shifts and coupling patterns. nih.govresearchgate.netresearchgate.netchemicalbook.com

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the amide bond appearing around 170-175 ppm. The α-carbon signal is typically found around 55-60 ppm, and the carbons of the isoleucine side chain resonate at higher fields. researchgate.netmpg.denih.govresearchgate.net Analysis of the end-groups by NMR can also provide insights into the initiation and termination mechanisms of the polymerization.

Technique Application Key Observations
FT-IR Monitoring PolymerizationDisappearance of NCA anhydride C=O bands (~1850 & 1780 cm⁻¹). Appearance of polypeptide Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. rsc.orgresearchgate.net
¹H NMR Polymer Structure ConfirmationSignals for α-H, β-H, and methyl protons of the isoleucine side chain. nih.govresearchgate.netchemicalbook.com
¹³C NMR Polymer Structure ConfirmationResonances for backbone carbonyl carbon, α-carbon, and side-chain carbons. researchgate.netmpg.denih.govresearchgate.net

Chromatographic Methods for Polymer Molecular Weight and Dispersity Analysis (Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of poly(L-isoleucine). wikipedia.orgnumberanalytics.comshimadzu.comtainstruments.com This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules have longer retention times as they can permeate the pores of the column's stationary phase. shimadzu.com

By calibrating the GPC system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the poly(L-isoleucine) sample can be determined. researchgate.netresearchgate.net A narrow dispersity (Đ close to 1.0) is indicative of a well-controlled, or "living," polymerization, where all polymer chains grow at a similar rate, resulting in a homogenous product. GPC is crucial for optimizing polymerization conditions to achieve a desired molecular weight and a narrow molecular weight distribution. lcms.cznih.gov

Parameter Description Significance in NCA Polymerization
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Reflects the average chain length. Can be compared to the theoretical molecular weight based on the monomer-to-initiator ratio.
Weight-Average Molecular Weight (Mw) An average that gives more weight to heavier molecules.Sensitive to the presence of high molecular weight species.
Dispersity (Đ) The ratio of Mw to Mn (Đ = Mw/Mn).A measure of the breadth of the molecular weight distribution. A value close to 1 indicates a narrow distribution and a controlled polymerization.

Mass Spectrometry for End-Group Analysis and Molecular Weight Distribution (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed characterization of synthetic polymers like poly(L-isoleucine). nih.govwpmucdn.comresearchgate.net It is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix and then irradiated with a laser. The ionized polymer molecules are then accelerated in an electric field, and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio.

For poly(L-isoleucine), MALDI-TOF MS can provide:

Absolute Molecular Weight: It can determine the absolute molecular weight of the polymer chains, complementing the relative molecular weight information from GPC.

Molecular Weight Distribution: For polymers with low dispersity, MALDI-TOF MS can resolve individual polymer chains that differ by a single isoleucine monomer unit, providing a detailed picture of the molecular weight distribution. shimadzu.com

End-Group Analysis: A key advantage of MALDI-TOF MS is its ability to identify the end-groups of the polymer chains. nih.govnist.govnih.govresearchgate.net By analyzing the mass of the individual oligomers, the mass of the initiator fragment at one end and the structure of the other terminus can be confirmed. This information is crucial for verifying the initiation mechanism and identifying any side reactions or chain termination events that may have occurred during polymerization. researchgate.net

The mass of an individual polymer chain (n-mer) detected by MALDI-TOF MS can be represented by the equation:

m/z = (n × M_monomer) + M_initiator + M_terminus + M_cation

where n is the degree of polymerization, M_monomer is the mass of the isoleucine repeat unit, M_initiator is the mass of the initiator fragment, M_terminus is the mass of the other chain end, and M_cation is the mass of the cationizing agent (e.g., Na⁺, K⁺).

MALDI-TOF MS Data Information Gained for Poly(L-isoleucine)
Mass of individual peaks Confirms the mass of the isoleucine repeating unit.
Overall peak distribution Provides the molecular weight distribution and average molecular weights (Mn and Mw).
Mass of the peak series Elucidates the chemical structure of the end-groups, confirming the initiator and identifying termination products. nih.govnih.govresearchgate.net

Techniques for the Determination of Enantiomeric Excess and Stereochemistry (e.g., HPLC with Chiral Stationary Phases)

The stereochemistry of the resulting poly(L-isoleucine) is critical, as it dictates the polymer's secondary structure (e.g., α-helix or β-sheet) and its ultimate properties. Since L-isoleucine has two chiral centers (at the α and β carbons), four stereoisomers exist: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. nih.gov It is essential to ensure that no racemization or epimerization occurs during the synthesis of the NCA monomer or the subsequent polymerization.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess of the amino acids after hydrolysis of the polypeptide. nih.govjst.go.jpresearchgate.netnih.govsigmaaldrich.com The polypeptide is first hydrolyzed back to its constituent amino acids. These amino acids can then be analyzed on an HPLC system equipped with a chiral column. The chiral stationary phase interacts differently with the enantiomers, leading to their separation and allowing for their quantification. sigmaaldrich.com

Alternatively, the amino acids can be derivatized with a chiral reagent, creating diastereomers that can be separated on a standard achiral HPLC column. jst.go.jpresearchgate.net For example, Marfey's reagent or similar chiral derivatizing agents can be used for this purpose. jst.go.jp The separation of the four stereoisomers of isoleucine can be particularly challenging but has been successfully achieved using specialized chiral columns or derivatization methods followed by LC-MS. nih.govjst.go.jpresearchgate.net

The determination of high enantiomeric excess is a confirmation of the stereochemical integrity of the poly(L-isoleucine), which is crucial for its intended applications, particularly in the biomedical field.

Technique Principle Application to Poly(L-isoleucine)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to their separation. sigmaaldrich.comDirect analysis of the enantiomeric purity of isoleucine after polymer hydrolysis to confirm the absence of racemization. nih.govjst.go.jpnih.gov
HPLC with Chiral Derivatization Reaction of enantiomers with a chiral reagent to form diastereomers, which are then separated on an achiral column. jst.go.jpresearchgate.netIndirect analysis of enantiomeric excess by separating the diastereomeric derivatives of isoleucine.

Computational and Theoretical Studies on Nca Reactivity and Polymerization

Density Functional Theory (DFT) Calculations for Understanding NCA Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for unraveling the intricate reaction mechanisms of N-Carboxyanhydride (NCA) polymerization. By providing detailed energetic and geometric information about transition states and intermediates, DFT calculations offer insights that are often challenging to obtain through experimental methods alone. These theoretical investigations are fundamental to understanding the initiation, propagation, and termination steps of NCA polymerization.

Researchers utilize DFT to map the potential energy surfaces of competing reaction pathways, such as the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). frontiersin.org Through the calculation of activation barriers and Gibbs free energy changes (ΔG) for each step, the most probable reaction route under specific conditions can be predicted. acs.orgnih.gov For instance, DFT studies have shown that in amine-mediated ring-opening polymerizations (ROPs) of certain NCAs, the amine addition to the 5-carbonyl group, rather than decarboxylation, is the rate-determining step. acs.orgnih.gov

The choice of initiator and solvent significantly influences the reaction pathway, and these effects can be effectively modeled using DFT. Both explicit solvent molecules and continuum solvation models are employed to simulate the impact of the reaction environment. Furthermore, the electronic and steric effects of substituents on the NCA ring, like the (S)-(2-butyl) group, on the monomer's reactivity can be systematically analyzed. DFT calculations have also been applied to investigate the synthesis of NCA monomers themselves, such as through the Leuchs route, helping to determine the preferred reaction pathways and the rate-determining steps in their formation. nih.gov

Table 1: Representative DFT-Calculated Parameters for NCA Polymerization

Studied System/MechanismInitiator TypeCalculated ParameterFindingCitation
L-alanine-NCA & Sarcosine-NCA (NAM)Primary vs. Secondary AmineGibbs Free Energy ProfileAmine addition on the 5-carbonyl group is the rate-determining step, not decarboxylation. acs.orgnih.gov
L-alanine-NCA & Sarcosine-NCAPrimary vs. Secondary AmineEnergy BarrierThe energy barrier for secondary amine initiation is slightly lower than for primary amine initiation. acs.orgnih.gov
Ala-NCA & Sar-NCA initiated by MeNHTMSTrimethylsilyl (B98337) (TMS) amineGibbs Free EnergiesTMS transfer is thermodynamically favored over proton transfer. frontiersin.org
Leuchs Route for NCA Synthesis-Gibbs Free Energy (ΔG)Pathway 2 is preferred with a lower ΔG, and the rate-determining step is an SN2 substitution. nih.gov

Computational Modeling of Initiator-Monomer Interactions and Selectivity

Computational modeling is crucial for dissecting the interactions between initiators and NCA monomers, which governs the selectivity of the polymerization. These models can forecast the preferred binding orientations of the initiator-monomer complex, thereby influencing the regioselectivity and stereoselectivity of the polymerization.

For a chiral monomer such as 4-((S)-(2-butyl))-oxazolidine-2,5-dione, the initial interaction with the initiator is critical for achieving stereocontrol. Computational methods can model the non-covalent forces, like hydrogen bonding, that direct this initial recognition event. By calculating interaction energies for various monomer-initiator orientations, the most energetically favorable pre-reaction state can be identified. Molecular docking simulations, for example, can be used to determine binding affinities and interaction sites between a molecule and a polymer. mdpi.com

These computational approaches also facilitate the rational design of new, more selective initiator systems. By modifying initiator structures in silico and calculating the resultant changes in interaction energies and transition state barriers, researchers can screen for catalysts that promote a desired polymerization outcome. This accelerates the discovery of novel polymerization systems. For instance, kinetic modeling can be employed to understand how factors like an α-helical macroinitiator can accelerate polymerization kinetics by altering the binding geometry between the NCA and the propagating chain end. researchgate.net

Simulation of Chiral Induction and Stereochemical Control in NCA Polymerization Systems

Molecular dynamics (MD) and other simulation techniques are powerful for investigating the dynamic aspects of chiral induction and stereochemical control during NCA polymerization. These simulations allow for the modeling of polymer chain growth in a dynamic setting, offering insights into how the chirality of the monomer and catalyst dictates the final stereochemistry of the polypeptide.

In the polymerization of a chiral monomer like this compound, simulations can trace the addition of each monomer unit. This helps to elucidate the factors that favor the formation of specific polymer tacticity (isotactic, syndiotactic, or atactic). These models can provide a comprehensive view by including the growing polymer chain, incoming monomers, initiator, and solvent molecules.

A significant area of investigation is the phenomenon of chiral amplification, where an initial, small chiral preference is enhanced as the polymerization progresses. By analyzing simulated polymer structures and the energetics of different stereochemical additions, the underlying mechanisms of this amplification can be uncovered. For example, the formation of stable secondary structures, like α-helices, in the growing polymer can direct the stereochemistry of subsequent monomer additions, a process that is well-suited for study via simulation. researchgate.net Kinetic models have been developed that incorporate monomer adsorption to the growing helical polypeptide, which helps to explain the auto-acceleration observed in some NCA polymerizations. researchgate.net

Synthesis of Controlled Polypeptide Architectures from 4 S 2 Butyl Oxazolidine 2,5 Dione

Precision Synthesis of Linear Homopolypeptides

The synthesis of linear poly(L-isoleucine) is achieved through the ring-opening polymerization of its corresponding NCA, 4-((S)-(2-butyl))-oxazolidine-2,5-dione. Achieving precise control over the polypeptide's molecular weight and maintaining a low polydispersity index (PDI) is critically dependent on the purity of the monomer and solvent, as well as the choice of initiator. illinois.edunih.gov

Primary amine initiators, such as n-hexylamine, are commonly used for a controlled polymerization via the normal amine mechanism. illinois.edu However, for superior control and to achieve living polymerization characteristics, transition-metal initiators, particularly cobalt and nickel complexes, have proven to be highly effective. mdpi.comescholarship.org These systems can produce well-defined homopolypeptides with predictable molecular weights based on the monomer-to-initiator ratio ([M]/[I]) and narrow molecular weight distributions (PDI < 1.2). illinois.eduescholarship.org The polymerization is typically conducted in anhydrous solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent premature termination by moisture. illinois.edugoogle.com

Table 1: Initiator Systems for Linear Poly(L-isoleucine) Synthesis
Initiator SystemMechanismTypical ConditionsAdvantagesReference
Primary Amine (e.g., n-hexylamine)Normal Amine Mechanism (NAM)Anhydrous DMF or THF, Room Temp, Inert AtmosphereGeneral applicability, well-understood mechanism. illinois.edu, escholarship.org
(PMe₃)₄CoTransition-Metal MediatedAnhydrous THF, Room Temp, Inert AtmosphereLiving polymerization, excellent control over MW and PDI, rapid reaction. escholarship.org, mdpi.com
bipyNi(COD)Transition-Metal MediatedAnhydrous THF, Room Temp, Inert AtmosphereControlled polymerization, synthesis of well-defined polypeptides. illinois.edu, escholarship.org
Hexamethyldisilazane (B44280) (HMDS)Silyl-amine MediatedAnhydrous DMF or Dioxane, Room TempLiving polymerization with suppressed side reactions. mdpi.com

Preparation of Block and Random Copolypeptides with Defined Sequences

The ability to create copolypeptides with specific sequences is essential for designing materials with tailored functionalities. The living nature of controlled NCA polymerization is particularly advantageous for synthesizing well-defined block and random copolypeptides. nih.govresearchgate.net

Block Copolypeptides are synthesized by the sequential addition of different NCA monomers to a living polymer chain. illinois.edunih.gov For instance, after the complete polymerization of L-isoleucine NCA initiated by a suitable system, a second NCA monomer (e.g., γ-benzyl-L-glutamate NCA) can be introduced. The living chain end of the poly(L-isoleucine) block then initiates the polymerization of the second monomer, resulting in a diblock copolypeptide. escholarship.orgnih.gov This method allows for the creation of amphiphilic block copolymers, which can self-assemble into various nanostructures like micelles and vesicles. escholarship.org

Random Copolypeptides are prepared by copolymerizing a mixture of two or more NCA monomers simultaneously. mdpi.comnih.gov The composition and sequence distribution of the resulting polymer depend on the feed ratio of the monomers and their respective reactivity ratios. nih.govresearchgate.net For example, copolymerizing L-isoleucine NCA with L-leucine NCA using an amine initiator would yield a random copolypeptide whose properties are an average of the two homopolymers. nih.gov

Table 2: Strategies for L-Isoleucine-Containing Copolypeptides
Copolymer TypeSynthetic StrategyKey FeaturesExample Monomer PairReference
Diblock Sequential monomer addition to a living polymerization system.Defined block lengths, potential for self-assembly, controlled architecture.1. L-Isoleucine NCA2. γ-Benzyl-L-glutamate NCA illinois.edu, escholarship.org
Random Simultaneous polymerization of a mixture of NCA monomers.Averaged properties, statistical distribution of monomer units.1. L-Isoleucine NCA2. L-Leucine NCA nih.gov, researchgate.net
Triblock Sequential addition of three different NCA monomers or two monomers in an A-B-A sequence.Complex architectures, useful for thermoplastic elastomers and hydrogels.1. L-Isoleucine NCA2. L-Lysine(Z) NCA3. L-Isoleucine NCA illinois.edu

Controlled Synthesis of Complex Polypeptide Topologies (e.g., Cyclic, Star, Graft, and Dendritic Structures)

Beyond linear chains, the ROP of L-isoleucine NCA can be adapted to create more complex and architecturally diverse polypeptides. researchgate.netmdpi.com

Cyclic Polypeptides: These are typically synthesized by combining ROP with a cyclization strategy. A linear poly(L-isoleucine) precursor with reactive end groups (e.g., an azide (B81097) and an alkyne) is first synthesized. Subsequently, an intramolecular "click" chemistry reaction under high-dilution conditions is used to cyclize the polymer chain.

Star Polypeptides: These are formed by initiating the polymerization of L-isoleucine NCA from a multifunctional core. researchgate.netrsc.org Dendrimers, such as polypropylene (B1209903) imine (PPI) or polyamidoamine (PAMAM), and polyfunctional small molecules, like dipentaerythritol, serve as effective initiators. rsc.orgmdpi.comnih.gov The number of arms in the star polymer is determined by the number of initiating sites on the core molecule. rsc.orgrsc.org This topology leads to materials with high segment density and unique solution properties. mdpi.com

Graft Copolypeptides: Also known as comb or brush polymers, these structures consist of a polymer backbone with polypeptide side chains. researchgate.netnih.gov A common "grafting-from" approach involves using a pre-existing polymer with initiating groups, such as poly(L-lysine), where the side-chain amino groups can initiate the ROP of L-isoleucine NCA. acs.org Alternatively, an L-isoleucine NCA monomer functionalized with a polymerizable group can be copolymerized with other vinyl monomers to create a graft copolymer. researchgate.net

Dendritic Polypeptides: These highly branched, tree-like structures are synthesized using a repetitive, generational approach. google.comacs.org The process often involves the copolymerization of two orthogonally protected lysine (B10760008) NCAs. acs.org After the initial polymerization, the temporary protecting groups are removed, revealing new primary amine sites that can initiate the polymerization of L-isoleucine NCA in the next generation, leading to a dendritic-graft architecture. google.comacs.org

Table 3: Synthesis of Complex Poly(L-isoleucine) Architectures
TopologySynthetic ApproachInitiator / Key ReagentResulting Structure CharacteristicsReference
Cyclic End-to-end cyclization of a linear precursor.α,ω-functionalized linear poly(L-isoleucine)Single-loop structure with no chain ends. nih.gov
Star "Core-first" method with a multifunctional initiator.Polypropylene imine (PPI) dendrimers, polyols.Central core with multiple radiating polypeptide arms. rsc.org, mdpi.com, rsc.org
Graft "Grafting-from" a polymer backbone.Poly(L-lysine) macroinitiator.Linear backbone with densely packed polypeptide side chains. researchgate.net, acs.org
Dendritic Repetitive polymerization and deprotection cycles.Orthogonally protected lysine NCAs.Highly branched, generational structure with a high density of chain ends. google.com, acs.org

Strategies for Chain End Functionalization and Bioconjugation Precursors

The ability to introduce specific functional groups at the chain ends of poly(L-isoleucine) is crucial for applications in bioconjugation and materials science. illinois.edunih.gov

Chain-end functionalization is often achieved by terminating a living polymerization with a specific quenching agent or by using a functional initiator. illinois.edu When using primary amine or transition-metal-mediated ROP, the living chain end can be quantitatively capped by reacting it with electrophiles like isocyanates, isothiocyanates, or acid chlorides. illinois.edu This allows for the introduction of a wide array of functionalities. Using a functional initiator, such as an amine- or alcohol-containing dye or drug, incorporates that molecule at the C-terminus of the polypeptide chain. illinois.edu

For bioconjugation, it is common to introduce functionalities that can participate in highly efficient and specific coupling reactions, often referred to as "click" chemistry. mdpi.comnih.gov This can be accomplished by:

Using a functional initiator: An initiator bearing an azide or alkyne group will produce a polypeptide with that functionality at the C-terminus.

Using a functional terminating agent: Quenching a living polymerization with a molecule containing an azide or alkyne group will functionalize the N-terminus.

Polymerizing functionalized NCAs: While challenging for L-isoleucine itself, other amino acid NCAs bearing protected bio-orthogonal groups can be copolymerized to introduce reactive handles along the polypeptide chain. mdpi.com

These functionalized poly(L-isoleucine) chains can then be conjugated to proteins, peptides, nucleic acids, or synthetic polymers like poly(ethylene glycol) (PEG) to create advanced hybrid biomaterials. nih.govnih.govmdpi.com

Table 4: Chain-End Functionalization and Bioconjugation Strategies
StrategyReagent/MethodResulting FunctionalityApplicationReference
N-Terminus Functionalization Quenching living polymerization with an electrophile (e.g., succinic anhydride).Carboxylic acidFurther coupling via amide bond formation. illinois.edu
C-Terminus Functionalization Using a functional initiator (e.g., allylamine).AlkeneThiol-ene click chemistry, further modification. nih.gov
Bio-orthogonal Functionalization Using an azide-functionalized initiator.Terminal azideCopper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). mdpi.com
Bioconjugation "Grafting-to" a protein by reacting a functionalized polypeptide with protein surface residues (e.g., lysine).Polypeptide-protein conjugateImproved protein stability, targeted delivery. nih.gov, nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-((S)-(2-butyl))-oxazolidine-2,5-dione, and how can enantiomeric purity be ensured?

  • Methodological Answer : A multi-step synthesis involving Ag₂O-mediated benzylation (e.g., BnBr in CH₂Cl₂ under anhydrous conditions) followed by cyclization with ZnI₂ as a Lewis acid is recommended for oxazolidine-2,5-dione derivatives . To achieve high enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Cu(OTf)₂) should be employed. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (chiral columns, e.g., Chiralcel OD-H) .

Q. How should researchers purify this compound to minimize byproducts?

  • Methodological Answer : Recrystallization from methanol or ethanol is effective for isolating crystalline products . For complex mixtures, column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) resolves impurities. Confirm purity via melting point analysis and ¹H/¹³C NMR (e.g., δ 4.3–4.5 ppm for oxazolidine protons) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use ¹H NMR (400 MHz, CDCl₃) to confirm stereochemistry at the 4-position (e.g., coupling constants for S-configuration) and IR spectroscopy (C=O stretching at ~1780 cm⁻¹). X-ray crystallography (monoclinic P2₁ space group, β ≈ 91°) provides definitive stereochemical assignment . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 201.1 [M+H]⁺) .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The S-configuration at C4 creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to attack the less hindered carbonyl (C5). Computational modeling (DFT, B3LYP/6-31G*) predicts transition-state energies, while kinetic studies (e.g., monitoring via in situ FTIR) validate regioselectivity . Contrast with racemic mixtures to quantify stereochemical effects .

Q. What experimental strategies resolve contradictions in reported stability data under aqueous conditions?

  • Methodological Answer : Conduct pH-dependent stability assays (pH 2–12, 25–60°C) with HPLC quantification of degradation products (e.g., ring-opened carboxylic acids). Cross-reference SDS recommendations (e.g., dry storage at 2–8°C ). Use Arrhenius plots to extrapolate shelf-life and identify hydrolysis-prone conditions .

Q. How can researchers design kinetic studies to evaluate catalytic ring-opening reactions of this compound?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., benzylamine) in THF. Monitor reaction progress via ¹H NMR (disappearance of C=O proton signals) or UV-Vis (λ = 260 nm for byproduct detection). Compare turnover frequencies (TOF) for different catalysts (e.g., ZnI₂ vs. Cu(OTf)₂) .

Q. What methodologies validate the compound’s compatibility with bioorthogonal chemistry applications?

  • Methodological Answer : Test reactivity with tetrazines or strained alkynes in PBS (pH 7.4, 37°C) via LC-MS. Assess cytotoxicity in cell cultures (IC₅₀ via MTT assay) and stability in serum (HPLC-MS after 24 h incubation). Reference structural analogs (e.g., 4-methyl derivatives) for comparative activity .

Data Contradictions and Resolution

  • Storage Stability : While SDS for 4-methyl analogs recommend dry, ventilated storage , 4-(sec-butyl) derivatives (CAS 5860-63-9) emphasize airtight containers . Resolve discrepancies by testing humidity-controlled stability (25°C/60% RH) via Karl Fischer titration for water content .
  • Synthetic Yields : Reported yields for oxazolidine-2,5-diones vary (74–94% ). Optimize via microwave-assisted synthesis (50°C, 30 min) to improve reproducibility.

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